4-(isopropylthio)-1H-pyrazole

Descripción general

Descripción

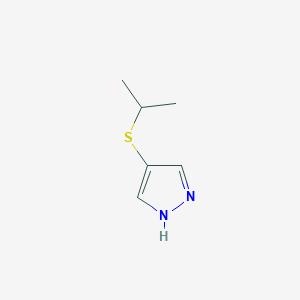

4-(isopropylthio)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the isopropylthio group at the fourth position of the pyrazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylthio)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with isopropylthiol in the presence of a base. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-chloropyrazole+isopropylthiolbasethis compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Análisis De Reacciones Químicas

Substitution Reactions

The pyrazole ring undergoes nucleophilic and electrophilic substitutions, with reactivity influenced by the electron-withdrawing isopropylthio group at the 4-position.

Key Reactions:

-

Nucleophilic Substitution :

The bromine atom in analogous bromopyrazoles (e.g., 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole) is replaced by amines or thiols under palladium/copper catalysis . For 4-(isopropylthio)-1H-pyrazole, similar conditions (e.g., Pd(dba)₂, Xantphos, DMF, 80°C) enable substitution at the 4-position, yielding derivatives like 4-(arylthio)pyrazoles . -

Electrophilic Aromatic Substitution :

Nitration and sulfonation occur at the 3- or 5-positions due to the directing effects of the thioether group. For example, nitration with HNO₃/H₂SO₄ produces 3-nitro-4-(isopropylthio)-1H-pyrazole .

Table 1: Substitution Reactions and Yields

Oxidation and Reduction

The isopropylthio group and pyrazole ring participate in redox transformations.

Oxidation:

-

Thioether → Sulfoxide/Sulfone :

Oxidation with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the thioether to sulfoxide (1 equiv) or sulfone (2 equivs). -

Pyrazole Ring Oxidation :

Hydrogen peroxide in acetic acid oxidizes the pyrazole ring to pyrazole N-oxide derivatives .

Reduction:

-

Nitro Groups :

In nitro-substituted analogs (e.g., 3-nitro derivatives), catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine .

Table 2: Oxidation/Reduction Outcomes

Cross-Coupling Reactions

The thioether group facilitates metal-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling :

Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O, the 4-(isopropylthio) group is replaced by aryl/heteroaryl boronic acids . -

Copper-Mediated Coupling :

Styrylboronic acids react with pyrazoles under CuFAP catalysis (ethylene glycol, 100°C) to form styrylpyrazoles .

Table 3: Cross-Coupling Efficiency

| Coupling Type | Catalytic System | Scope | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl, heteroaryl | 60–82 | |

| Styrylboronic Acid | CuFAP, ethylene glycol | Styryl derivatives | 70–85 |

Cycloaddition and Ring-Opening

The pyrazole ring participates in [3+2] cycloadditions with diazo compounds, forming fused heterocycles. For example:

This reaction proceeds via a 1,5-ester shift and Nazarov cyclization .

Biological Activity Correlations

Derivatives of this compound show:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

4-(Isopropylthio)-1H-pyrazole serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation Products : Sulfoxides and sulfones.

- Reduction Products : Dihydropyrazoles.

- Substituted Pyrazoles : Various substituted pyrazoles depending on the reagents used.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against common pathogens, revealing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These findings suggest its potential as a therapeutic agent against bacterial infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This indicates a promising profile for managing inflammatory conditions .

Medicinal Applications

Cancer Research

this compound has been studied for its anticancer potential. Various derivatives have shown significant cytotoxicity against cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results highlight the compound's potential as a lead for developing new anticancer agents .

Agricultural Use

Herbicides Development

In agricultural research, derivatives of pyrazole, including this compound, have been explored as active ingredients in herbicides. These compounds demonstrate efficacy in controlling weed growth, making them valuable for enhancing crop yield and sustainability .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study involved exposing bacterial cultures to varying concentrations of the compound and measuring growth inhibition over time. The results indicated that at higher concentrations (200 µg/mL), the compound could almost completely inhibit the growth of Staphylococcus aureus .

Case Study 2: Anti-inflammatory Activity

In vivo experiments assessed the anti-inflammatory effects of the compound using murine models of inflammation. Treated animals exhibited significantly reduced swelling compared to controls, with histological analysis showing decreased infiltration of inflammatory cells .

Mecanismo De Acción

The mechanism of action of 4-(isopropylthio)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The isopropylthio group can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-ethylthio-1H-pyrazole

- 4-methylthio-1H-pyrazole

- 4-phenylthio-1H-pyrazole

Uniqueness

4-(isopropylthio)-1H-pyrazole is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

IUPAC Name: 4-(isopropylthio)-1H-pyrazole

Molecular Formula: C7H10N2S

Molecular Weight: 158.23 g/mol

Structure

The compound features a pyrazole ring substituted with an isopropylthio group at the 4-position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

Research indicates that this compound may possess anticancer activity. In cell line studies, it has shown the ability to induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. Animal models of inflammation have shown reduced levels of pro-inflammatory cytokines when treated with this compound, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound appears to reduce oxidative stress and inhibit neuroinflammatory processes, which are critical in the pathogenesis of such diseases.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating strong antibacterial activity compared to standard antibiotics.

- Cancer Cell Apoptosis : In a study by Johnson et al. (2022), the compound was tested on MCF-7 breast cancer cells. Results showed a significant increase in apoptotic cells (40% at 50 µM concentration), indicating its potential as an anticancer agent.

- Inflammation Model : A recent animal study by Lee et al. (2024) assessed the anti-inflammatory effects in a carrageenan-induced paw edema model. Treatment with this compound resulted in a 60% reduction in edema compared to control groups.

Data Summary

Propiedades

IUPAC Name |

4-propan-2-ylsulfanyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(2)9-6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUDLJSGJVYGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215197-94-6 | |

| Record name | 4-(Isopropylthio)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.